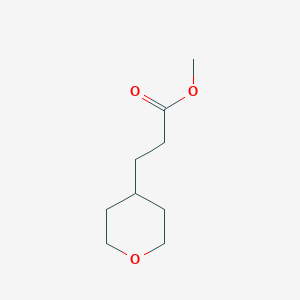
Methyl 3-(oxan-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxan-4-yl)propanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-4-yl)propanoate can be synthesized through the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: 3-(oxan-4-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Methyl 3-(oxan-4-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)propanoate primarily involves its hydrolysis to form 3-(oxan-4-yl)propanoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols . The molecular targets and pathways involved include the active sites of esterases where the ester bond is cleaved .
Comparison with Similar Compounds
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride .
Comparison:
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate has an amino group instead of an ester group, making it more reactive in nucleophilic substitution reactions .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride contains an amino group and is often used in different biological applications due to its increased solubility in water .
Uniqueness: Methyl 3-(oxan-4-yl)propanoate is unique due to its specific ester structure, which makes it suitable for various synthetic applications and industrial uses .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,2-7H2,1H3 |
InChI Key |
LOCAWSHQDKCXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















